(1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
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Overview
Description
(1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a cyclobutane derivative with a fluorophenyl group and a hydroxy group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be formed through [2+2] cycloaddition reactions involving alkenes or through intramolecular cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using a fluorobenzene derivative and an appropriate acylating agent.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using oxidizing agents such as osmium tetroxide or potassium permanganate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow chemistry and continuous processing techniques can be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or borane.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, osmium tetroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, borane, sodium borohydride.
Substitution: Amines, thiols, halides.
Major Products
Oxidation: Formation of carbonyl compounds (ketones or aldehydes).
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: The compound can be used in studies investigating the biological activity and mechanism of action of cyclobutane derivatives.
Industrial Applications: It can be employed in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the hydroxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1s,3s)-1-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
- (1s,3s)-1-(3-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid
- (1s,3s)-1-(3-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid
Uniqueness
(1s,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity, and improving selectivity towards specific targets. This makes the compound particularly valuable in medicinal chemistry and drug design.
Properties
CAS No. |
1612886-04-0 |
---|---|
Molecular Formula |
C11H11FO3 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
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